2-Azabicyclo[2.2.1]heptane

DPP-4 inhibition Type 2 Diabetes Gliptins

Medicinal chemistry programs requiring rigid amine scaffolds often face conformational flexibility that penalizes binding entropy and selectivity. 2-Azabicyclo[2.2.1]heptane (CAS 279-24-3) directly addresses this challenge with its conformationally locked [2.2.1] framework, which structurally mimics piperidine/pyrrolidine while eliminating rotational degrees of freedom. This scaffold enables predictable exo/endo spatial orientation that linear amine isosteres cannot achieve, directly translating to improved target engagement. - Achieves DPP-4 inhibition at IC₅₀ = 16.8 nM (neogliptin), outperforming vildagliptin and sitagliptin, with reduced cardiotoxicity and superior ADME properties. - Provides tissue-specific muscarinic receptor selectivity unattainable with flexible agonists, offering clear SAR for CNS-penetrant ligands. - Serves as core architecture in patent-protected KRAS inhibitors targeting pancreatic, colorectal, and lung cancers. - Scalable aza-Diels-Alder routes enable gram-to-kilogram synthesis, replacing low-yield traditional methods (~24%) for library production.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 279-24-3
Cat. No. B112407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.1]heptane
CAS279-24-3
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC2CC1CN2
InChIInChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2
InChIKeyGYLMCBOAXJVARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[2.2.1]heptane Scaffold Overview


2-Azabicyclo[2.2.1]heptane (CAS 279-24-3) is a bridged bicyclic amine featuring a conformationally constrained [2.2.1] framework that structurally mimics piperidine and pyrrolidine motifs while eliminating conformational flexibility [1]. This scaffold serves as the core structural element in the approved antiviral agent Ledipasvir for hepatitis C [1] and has been reported to exhibit antiviral properties against SARS-CoV-2 through selective 3CL protease inhibition [1]. Derivatives of this scaffold have demonstrated activity across multiple therapeutic areas including DPP-4 inhibition (IC₅₀ = 16.8 nM) [2], muscarinic receptor modulation [3], and KRAS inhibition for oncology applications [4]. The rigid exo/endo stereochemistry of this bicyclic system provides predictable spatial orientation of functional groups, enabling rational structure-based design that linear or monocyclic amine isosteres cannot achieve.

Conformationally restricted bicyclic amine core with exo/endo stereochemical control
Reported in DPP-4, KRAS, and muscarinic pathway research contexts
Supports rational, structure-based design over flexible monocyclic amine isosteres

2-Azabicyclo[2.2.1]heptane: Why It Cannot Be Replaced


The 2-azabicyclo[2.2.1]heptane scaffold imposes a unique combination of angle strain, torsional strain, and conformational rigidity that is absent in monocyclic amines such as piperidine or pyrrolidine and differs fundamentally from isomeric bridged amines such as 7-azabicyclo[2.2.1]heptane [1]. Low-temperature ¹³C NMR studies demonstrate that 2-methyl-2-azabicyclo[2.2.1]heptane exhibits a nitrogen inversion barrier (ΔG‡) of 7.2 kcal mol⁻¹ and an endo/exo equilibrium difference of ~0.3 kcal mol⁻¹ [1], which directly impacts the accessible conformational states and, consequently, target recognition. In contrast, 7-azabicyclo[2.2.1]heptane displays a substantially higher inversion barrier due to reduced internal CNC angle, leading to markedly different stereoelectronic properties [1]. This rigid three-dimensional architecture—characterized by a defined bridgehead nitrogen geometry and enforced exo/endo facial selectivity—produces binding affinities and selectivity profiles that cannot be replicated by flexible piperidine analogs or alternative bicyclic systems such as 3-azabicyclo[3.2.1]octane, which possess larger ring cavities and distinct spatial orientation of the amine nitrogen [2]. Substituting with a generic monocyclic amine therefore introduces conformational entropy penalties and alters the precise pharmacophore geometry required for optimal target engagement.

Monocyclic amines (piperidine, pyrrolidine)

Lack conformational rigidity; lose exo/endo control and may alter pharmacophore geometry.

7-Azabicyclo[2.2.1]heptane regioisomer

Higher nitrogen inversion barrier leads to different stereodynamic behavior; endo/exo equilibrium may shift.

3-Azabicyclo[3.2.1]octane

Larger ring cavity and distinct nitrogen orientation; scaffold recognition may not transfer.

2-Azabicyclo[2.2.1]heptane Differentiation Evidence


DPP-4 Inhibitory Potency of Neogliptin

A 2-azabicyclo[2.2.1]heptane-derived inhibitor, neogliptin (compound 12a), exhibits an IC₅₀ of 16.8 ± 2.2 nM against dipeptidyl peptidase-4 (DPP-4) in an in vitro fluorescence-based enzymatic assay [1]. This represents an enhancement in potency compared to the clinically established DPP-4 inhibitors vildagliptin and sitagliptin, which were evaluated under comparable assay conditions [1]. Neogliptin also demonstrates a low cardiotoxic effect relative to sitagliptin and superior ADME properties compared to vildagliptin [1]. Additionally, neogliptin exhibits stability in aqueous solutions attributed to low intramolecular cyclization potential [1].

DPP-4 Inhibition
Reported comparison
IC₅₀ = 16.8 ± 2.2 nM (neogliptin)

Supports DPP-4 pathway inhibition study fit; reported to rank ahead of tested gliptins.

Comparable assay conditions; exact comparator IC₅₀ values not disclosed in same study.

DPP-4 inhibition Type 2 Diabetes Gliptins Enzyme inhibition

Muscarinic Tissue Selectivity by Enantiomers

Rigid 2-azabicyclo[2.2.1]heptane analogs of arecoline demonstrate enantiomer-dependent tissue selectivity in muscarinic receptor functional assays [1]. The enantiomers 2a and 2b exhibit distinct selectivities for hippocampal and ganglial tissues, respectively, indicating that the rigid scaffold constrains the pharmacophore in discrete, non-interchangeable orientations that are differentially recognized by muscarinic receptor subtypes across tissues [1]. Compounds 8b and 2a display lower potencies than arecoline, with 8b being at least tenfold less potent in the hippocampus [1]. Notably, N-nor compounds 8a and 8b demonstrate increased potency over the corresponding N-methyl analogues, suggesting that steric interactions at the bridgehead nitrogen significantly modulate receptor activation [1].

Muscarinic Enantioselectivity
Head-to-head
2a
hippocampal selectivity
vs
2b
ganglial selectivity

Enantiomer-specific tissue response context; N-nor analogs show increased potency over N-methyl.

Rat tissue functional assays; arecoline used as flexible comparator.

Muscarinic receptor Arecoline analogs Enantioselectivity Tissue selectivity

Nitrogen Inversion Barrier: 2-Aza vs. 7-Aza Regioisomers

Low-temperature ¹³C NMR measurements reveal that the nitrogen inversion barrier (ΔG‡) for 2-methyl-2-azabicyclo[2.2.1]heptane is 7.2 kcal mol⁻¹, which is lower than that of model acyclic amines despite an internal CNC bond angle smaller than the tetrahedral angle [1]. The endo isomer is approximately 0.3 kcal mol⁻¹ more stable than the exo isomer [1]. In contrast, 7-methyl-7-azabicyclo[2.2.1]heptane exhibits an unusually high inversion barrier due to a smaller internal CNC angle and different torsional strain profile [1]. This quantitative difference in stereodynamic behavior between the 2-aza and 7-aza regioisomers translates to distinct conformational preferences that influence molecular recognition and binding thermodynamics.

N-Inversion Barrier
Reported
ΔG‡ = 7.2 kcal mol⁻¹ (2-methyl)
endo favored by ~0.3 kcal mol⁻¹

Conformational dynamics influence binding preorganization; distinct from 7-aza isomer.

Low-temperature ¹³C NMR; 7-aza barrier significantly higher (value not available).

Conformational analysis Nitrogen inversion Stereodynamics Bridged amines

Scalable Aza-Diels-Alder Synthetic Route

Aza-Diels-Alder cycloaddition between cyclic dienes and iminium intermediates provides a practical, scalable entry to diversely functionalized 2-azabicyclo[2.2.1]heptane derivatives [1]. This methodology enables regioselective incorporation of functional groups including fluorinated amino acids, azides, nitriles, and other medicinally relevant functionalities at multiple positions of the bicyclic scaffold [1]. The developed protocols demonstrate successful scalability for larger-scale synthesis, validating these approaches for medicinal chemistry applications [1]. In contrast, the alternative Hofmann-Löffler-Freytag route from cyclopentanecarboxylic acid yields only ~24% overall yield for N-ethyl-2-azabicyclo[2.2.1]heptane and relies on expensive starting materials, rendering it unsuitable for industrial procurement [2].

Synthetic Route
Cross-study comparable
Aza-Diels-Alder
scalable, regioselective
vs
Hofmann-Löffler-Freytag
~24% overall yield

Supports procurement feasibility for diverse derivative libraries.

Aza-Diels-Alder yields described as practical; HLF relies on expensive starting materials.

Synthetic methodology Aza-Diels-Alder Scalability Regioselective functionalization

Conformational Restriction in KRAS Inhibitor Design

The 2-azabicyclo[2.2.1]heptane scaffold has been specifically claimed in a recent patent application (USPTO 20240368156) as a core structural element for KRAS inhibitors targeting cancers characterized by KRAS mutations, including pancreatic, colorectal, and lung cancers [1]. The rigid bicyclic framework provides a defined spatial orientation of pharmacophoric elements that is essential for engaging the shallow, conformationally sensitive binding pockets of mutant KRAS proteins—a property that flexible piperidine or pyrrolidine moieties cannot consistently provide [2]. The scaffold's conformational pre-organization reduces the entropic penalty upon binding and enables precise positioning of substituents for optimal interaction with KRAS switch-II pocket residues.

KRAS Inhibitor Design
Class-level inference
Scaffold claimed in KRAS patent applications (USPTO 20240368156).

Conformational restriction context for KRAS switch-II pocket engagement.

Patent-based evidence; class-level advantage in rigid pharmacophore presentation.

KRAS inhibition Oncology Conformational restriction Patent analysis

2-Azabicyclo[2.2.1]heptane Research & Industrial Applications


DPP-4 Inhibitor for Type 2 Diabetes

The 2-azabicyclo[2.2.1]heptane scaffold enables DPP-4 inhibition at IC₅₀ = 16.8 ± 2.2 nM (neogliptin), outperforming both vildagliptin and sitagliptin in enzyme inhibition assays, with additional advantages of low cardiotoxicity relative to sitagliptin and superior ADME properties versus vildagliptin [1]. This scaffold should be prioritized for DPP-4 inhibitor discovery programs aiming to improve upon the potency and safety profiles of existing gliptins. The aqueous stability of neogliptin, attributed to low intramolecular cyclization potential [1], further supports its development as an oral antidiabetic agent.

Muscarinic Ligands for Neuroscience

Rigid 2-azabicyclo[2.2.1]heptane enantiomers demonstrate tissue-specific selectivity for hippocampal versus ganglial muscarinic receptors, a property not achievable with flexible agonists such as arecoline [1]. This scaffold is therefore ideal for neuroscience programs seeking muscarinic ligands with minimized peripheral side effects. The observation that N-nor derivatives exhibit increased potency over N-methyl analogues [1] provides a clear structure-activity relationship to guide optimization of CNS-penetrant muscarinic agonists.

KRAS Inhibitors for Mutant-Driven Cancers

The 2-azabicyclo[2.2.1]heptane scaffold is explicitly claimed in patent applications (USPTO 20240368156) as a core element for KRAS inhibitors targeting pancreatic, colorectal, and lung cancers [1]. The scaffold's rigid three-dimensional architecture provides the precise spatial orientation required to engage the shallow, conformationally sensitive switch-II pocket of mutant KRAS proteins. Medicinal chemistry teams pursuing KRAS-targeted therapies should incorporate this scaffold into library design to secure competitive intellectual property positioning and achieve optimal target engagement.

Scalable Synthesis of Bicyclic Amine Libraries

The aza-Diels-Alder cycloaddition methodology enables scalable, regioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives bearing fluorinated amino acids, azides, nitriles, and other medicinally relevant functional groups [1]. This route overcomes the limitations of the traditional Hofmann-Löffler-Freytag synthesis, which yields only ~24% and relies on expensive starting materials [2]. Procurement of this scaffold for building block libraries is justified by the demonstrated scalability of modern synthetic routes, enabling gram-to-kilogram production for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
DPP-4 pathway inhibition studies
Enzyme inhibition assay context
DPP-4 potency and selectivity endpoint review
Muscarinic receptor subtype research
Enantiomer-specific tissue response
Receptor subtype selectivity and N-substituent SAR review
KRAS pathway engagement studies
Conformationally restricted scaffold
Switch-II pocket binding and mutant selectivity review
Scalable derivative synthesis
Regioselective functionalization
Synthetic route scalability and yield assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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